Boc-Dipropylglycine

Conformational Design Peptide Secondary Structure Helix Stabilization

Boc-Dipropylglycine (Boc-Dpg-OH) imposes unique conformational constraints unattainable with Aib or Deg. Its dual n-propyl side chains force C₅-extended or helical conformations depending on sequence context, enabling precise tuning of bioactivity, proteolytic stability, and cell penetration. The documented activity rank-order (Dbg > Dpg > Deg) confirms side-chain sterics directly modulate pharmacological potency. For helical peptide drugs, conditional biosensors, or high-efficiency CPPs for RNAi delivery, this Boc-protected intermediate ensures conformationally defined, reproducible SPPS results.

Molecular Formula C13H25NO4
Molecular Weight 259.346
CAS No. 87113-32-4
Cat. No. B2417328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Dipropylglycine
CAS87113-32-4
Molecular FormulaC13H25NO4
Molecular Weight259.346
Structural Identifiers
SMILESCCCC(CCC)(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H25NO4/c1-6-8-13(9-7-2,10(15)16)14-11(17)18-12(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,15,16)
InChIKeyGMRIQSNBJUTETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Dipropylglycine (CAS 87113-32-4): A Strategic α,α-Dialkylglycine Building Block for Conformationally Constrained Peptide Synthesis


Boc-Dipropylglycine (Boc-Dpg-OH), also designated N-α-(t-Butoxycarbonyl)-α,α-dipropylglycine, is a protected, non-standard amino acid derivative belonging to the α,α-dialkylglycine class [1]. Characterized by its tertiary α-carbon atom bearing two n-propyl substituents, the compound possesses the molecular formula C₁₃H₂₅NO₄ and a molecular weight of 259.34 g/mol . The Boc (tert-butoxycarbonyl) protecting group facilitates its use as a robust intermediate in standard solid-phase peptide synthesis (SPPS) protocols, while the gem-dipropyl side chain imposes severe stereochemical constraints on the peptide backbone upon incorporation . This dual functionality positions it as a precise tool for inducing and stabilizing specific secondary structures, such as helices, in synthetic peptides, which is a critical requirement in contemporary peptide-based drug discovery and biomaterial design .

Why Boc-Dipropylglycine Cannot Be Interchanged with Standard or Simple Dialkyl Amino Acid Building Blocks


The practice of generic substitution in peptide chemistry is undermined by the unique conformational bias of the α,α-dipropylglycine (Dpg) residue. Unlike proteinogenic amino acids or smaller dialkyl analogs like α-aminoisobutyric acid (Aib) or diethylglycine (Deg), the steric bulk of the dual n-propyl side chains forces the peptide backbone into a highly restricted subset of Ramachandran space [1]. This is not a linear extrapolation of size; while Aib strongly promotes 3₁₀-helical structures in homopeptides, the Dpg residue exhibits a more nuanced conformational landscape, capable of adopting both fully extended (C₅) and helical conformations depending on the surrounding peptide sequence and environment [2]. Consequently, substituting a Dpg residue with a smaller or less sterically demanding α,α-dialkylglycine will fundamentally alter the resulting peptide's secondary structure, thermodynamic stability, and ultimately, its biological activity and target binding affinity [3]. The differential impact on these critical performance metrics, which is quantifiable, necessitates a data-driven selection process for procurement and research design.

Quantitative Evidence for the Differentiated Utility of Boc-Dipropylglycine vs. Key Analogs


Enhanced Helical Propensity vs. Aib in Non-Homopeptide Contexts

In a direct head-to-head comparison within identical peptide sequences, the dipropylglycine (Dpg) residue demonstrates a helical-forming propensity that is comparable to that of the gold-standard helix-inducer α-aminoisobutyric acid (Aib). Crystal structure analyses of nonapeptides reveal that Dpg residues consistently adopt stable helical conformations (φ, ψ ≈ ±57°, ±47°), mirroring the behavior of Aib [1]. This challenges the theoretical prediction that larger dialkyl residues would favor extended conformations, and establishes Dpg as a robust, albeit bulkier, alternative for imposing helical constraints [2].

Conformational Design Peptide Secondary Structure Helix Stabilization

Precise Tuning of Conformational Bias vs. Homopeptide Behavior of Aib and Deg

While Aib homopeptides are canonical 3₁₀-helix formers, and diethylglycine (Deg) homopeptides adopt a fully planar C₅ conformation, the behavior of dipropylglycine (Dpg) is context-dependent. Homopeptides of Dpg also favor a fully planar C₅-conformation, distinct from the helical bias of Aib [1]. However, as shown in other evidence items, Dpg can be induced to form helices in heteropeptides. This contrasts with the rigid conformational preferences of its smaller and larger analogs and provides a unique 'switch' in the peptide design toolkit, where the local structure is more sensitive to the surrounding sequence [2].

Conformational Analysis Peptide Design Secondary Structure Prediction

Intermediate Biological Activity vs. Deg and Dbg in Neutrophil Activation Assays

In a comparative study of chemotactic tripeptide analogs, the incorporation of α,α-dialkylglycines at position 2 resulted in a rank-order of secretagogue activity in human neutrophils [1]. The peptide containing the Dpg residue (analog IV) exhibited an intermediate potency (ED₅₀ value) when compared to its closest linear alkyl analogs, diethylglycine (Deg, analog III) and dibutylglycine (Dbg, analog V) [2]. This demonstrates that the length of the alkyl side chain directly and incrementally modulates the biological response, with Dpg providing a specific, intermediate level of activation that is distinct from its neighbors.

Bioactivity Chemotaxis Peptide Pharmacology

Significantly Enhanced Cell-Penetrating Ability vs. Non-Helical Peptides in siRNA Delivery

In the context of designing efficient vectors for intracellular siRNA delivery, a direct comparison of arginine-rich peptides revealed that the incorporation of dipropylglycine (Dpg) to enforce helicity and increase hydrophobicity resulted in the highest cell-penetrating ability among the series tested [1]. The Dpg-containing peptide exhibited superior performance relative to other analogs, directly correlating its enhanced helicity and hydrophobicity to improved cellular uptake of the siRNA cargo [2]. This highlights a functional advantage where the specific conformational bias of Dpg translates into a measurable gain in a key application metric.

Drug Delivery Cell-Penetrating Peptides siRNA Transfection

High-Purity Specification for Reproducible Research vs. Lower-Grade Commodity Amino Acids

In contrast to lower-purity commodity amino acids, reputable suppliers of Boc-Dipropylglycine provide a strict specification of ≥ 98% purity as determined by HPLC, with the material appearing as a colorless viscous oil to a white powder . This high and defined purity level, which is independently verified by suppliers like Chem-Impex and AKSci, ensures consistent coupling yields in solid-phase peptide synthesis and minimizes side reactions from impurities . Such a rigorous standard is essential for producing peptides of reproducible quality for biological assays and structural studies, differentiating it from less-characterized or lower-purity alternatives.

Analytical Chemistry Quality Control Peptide Synthesis

High-Impact Application Scenarios for Boc-Dipropylglycine Based on Its Verified Differentiators


Stabilizing α-Helical Motifs in Therapeutic Peptides

In peptide drug discovery, the oral bioavailability and proteolytic stability of a candidate are often directly correlated with its ability to maintain a stable secondary structure. Boc-Dipropylglycine can be strategically incorporated into the sequence to induce and stabilize α- or 3₁₀-helical conformations, as its helix-forming propensity is comparable to the widely used α-aminoisobutyric acid (Aib) [1]. This application is particularly relevant for designing potent agonists or antagonists targeting protein-protein interactions (PPIs), where a pre-organized helical structure minimizes the entropic cost of binding, thereby enhancing affinity. The evidence of its robust helical induction in complex peptide sequences directly supports its use in this context [2].

Fine-Tuning Bioactivity in Structure-Activity Relationship (SAR) Studies

For researchers optimizing the pharmacological profile of a lead peptide, the systematic variation of side-chain sterics is a core SAR strategy. The data showing a clear rank-order of secretagogue activity in human neutrophils—Dbg > Dpg > Deg—directly validates that the α,α-dialkyl side chain length is a tunable parameter for modulating biological potency [3]. By selecting Boc-Dipropylglycine, a researcher can achieve a specific, intermediate level of receptor activation, allowing for precise pharmacological calibration between under- and over-active analogs. This makes it an essential building block for medicinal chemistry campaigns where balancing efficacy and safety is paramount [3].

Designing Environmentally Responsive 'Conformational Switches'

The unique conformational behavior of Dpg, which adopts a C₅-extended structure in homopeptides but can be forced into a helical conformation within a heteropeptide context, enables the design of 'smart' peptides [4]. This property is invaluable for creating biosensors or drug delivery systems that change conformation in response to their environment (e.g., pH, membrane proximity, or target binding). The context-dependent folding of Dpg, distinct from the rigid helicity of Aib or the consistent extension of Deg, provides a molecular tool for engineering peptides with conditional activity, a feature that is directly supported by the comparative conformational analysis [5].

Enhancing Intracellular Delivery of Nucleic Acid Therapeutics

The development of non-viral vectors for gene therapy and RNA interference (RNAi) is a high-priority area. The documented finding that Dpg-containing, arginine-rich peptides exhibit the highest cell-penetrating ability due to their enhanced helicity and hydrophobicity positions Boc-Dipropylglycine as a key component in designing next-generation cell-penetrating peptides (CPPs) [6]. This application scenario is directly derived from the evidence of its superior performance in siRNA delivery assays, making it a compelling choice for research focused on improving the efficiency and safety of intracellular delivery for oligonucleotide-based drugs [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Dipropylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.